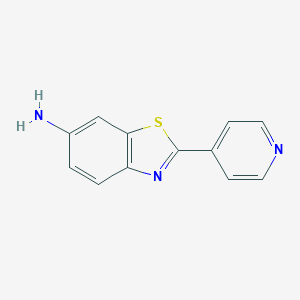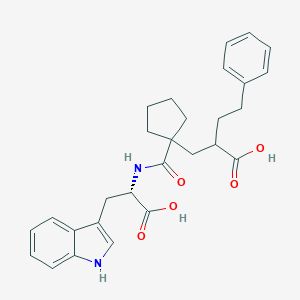
N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophan, also known as CPCC-tryptophan, is a synthetic molecule that has been developed as a research tool for studying protein-protein interactions. This molecule has shown promising results in various scientific studies, and its unique structure and properties make it a valuable tool for researchers in the field of biochemistry and biophysics.
Mechanism of Action
N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan works by binding to specific amino acid residues in proteins. This binding changes the properties of the protein, which can affect its interaction with other proteins. N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan has been shown to bind to a variety of proteins, including transcription factors, enzymes, and signaling proteins.
Biochemical and Physiological Effects:
N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan has been shown to have a variety of biochemical and physiological effects. It can affect protein-protein interactions, protein stability, and protein folding. N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan has also been shown to affect cellular processes such as cell signaling and gene expression.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan is its ability to label specific amino acid residues in proteins. This allows researchers to study protein-protein interactions in real-time, which is difficult to do using traditional methods. However, N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan has some limitations. It can be difficult to synthesize and is relatively expensive compared to other research tools.
Future Directions
There are several future directions for research involving N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan. One direction is to investigate its use in studying protein-protein interactions in complex biological systems, such as cells and tissues. Another direction is to explore its potential as a therapeutic agent for diseases that involve protein-protein interactions. Finally, researchers may also investigate the use of N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan in developing new research tools for studying protein-protein interactions.
Synthesis Methods
N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan is synthesized using a multistep process that involves several chemical reactions. The first step involves the synthesis of a cyclopentylcarbonyl chloride, which is then reacted with tryptophan to form a cyclopentylcarbonyl-tryptophan intermediate. This intermediate is then reacted with a phenylbutyric acid derivative to form the final product, N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan.
Scientific Research Applications
N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan has been used in various scientific studies to investigate protein-protein interactions. This molecule is particularly useful for studying interactions between proteins that are difficult to study using traditional methods. N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan can be used to label specific amino acid residues in proteins, which allows researchers to study the interaction between two proteins in real-time.
properties
CAS RN |
129980-23-0 |
|---|---|
Product Name |
N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophan |
Molecular Formula |
C28H32N2O5 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[[1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]carbamoyl]cyclopentyl]methyl]-4-phenylbutanoic acid |
InChI |
InChI=1S/C28H32N2O5/c31-25(32)20(13-12-19-8-2-1-3-9-19)17-28(14-6-7-15-28)27(35)30-24(26(33)34)16-21-18-29-23-11-5-4-10-22(21)23/h1-5,8-11,18,20,24,29H,6-7,12-17H2,(H,30,35)(H,31,32)(H,33,34)/t20?,24-/m0/s1 |
InChI Key |
MPZIROHQGMKFGS-JWIMYKKASA-N |
Isomeric SMILES |
C1CCC(C1)(CC(CCC2=CC=CC=C2)C(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
SMILES |
C1CCC(C1)(CC(CCC2=CC=CC=C2)C(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Canonical SMILES |
C1CCC(C1)(CC(CCC2=CC=CC=C2)C(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
synonyms |
CP-CCT N-(1-(2-carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophan |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



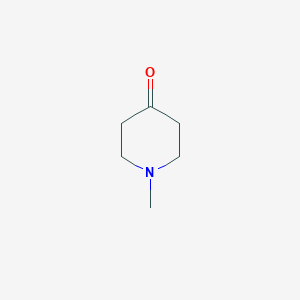
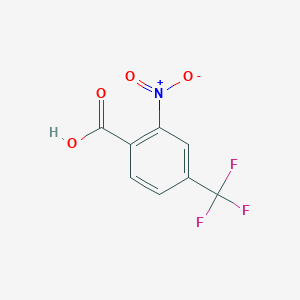

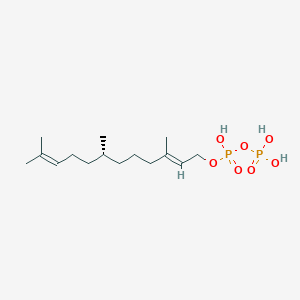

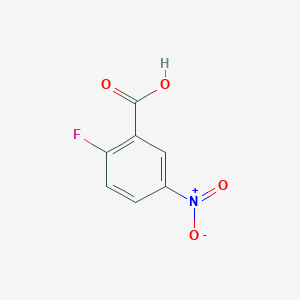

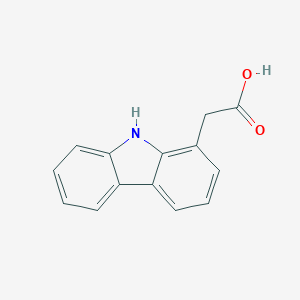
![Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate](/img/structure/B142250.png)
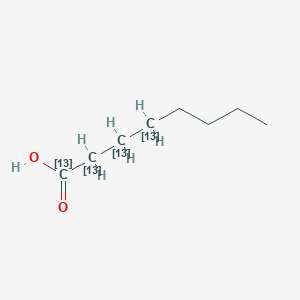


![7-Methyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B142258.png)
